molecular formula C18H17N3O3 B8132559 [2-[4-(hydroxymethyl)-6-[4-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]methanol

[2-[4-(hydroxymethyl)-6-[4-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]methanol

Cat. No.: B8132559
M. Wt: 323.3 g/mol
InChI Key: VJPSXOBQDYZYAE-UHFFFAOYSA-N
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Description

[2,2’6’,2’‘-Terpyridine]-4,4’,4’'-triyltrimethanol: is a derivative of terpyridine, a heterocyclic compound that contains three pyridine moieties. This compound is known for its ability to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry . The presence of hydroxyl groups at the 4,4’,4’’ positions enhances its solubility and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’‘-triyltrimethanol typically involves the functionalization of terpyridine. One common method starts with the reaction of 2-acetylpyridine with an aldehyde, followed by condensation with ammonium acetate to form the terpyridine core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-triyltrimethanol can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

Chemistry: In chemistry, [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-triyltrimethanol is used as a ligand to form coordination complexes with metal ions. These complexes have applications in catalysis, materials science, and supramolecular chemistry .

Biology and Medicine: The compound’s ability to form stable metal complexes makes it useful in biological and medical research. It can be used in the design of metal-based drugs and diagnostic agents .

Industry: In industry, the compound is used in the development of advanced materials, such as light-emitting and photovoltaic materials. Its coordination complexes are also employed in the synthesis of metallo-polymers and other functional materials .

Mechanism of Action

The mechanism by which [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-triyltrimethanol exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, leading to various catalytic and functional activities. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Uniqueness: The presence of hydroxyl groups at the 4,4’,4’’ positions in [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-triyltrimethanol enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

IUPAC Name

[2-[4-(hydroxymethyl)-6-[4-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-9-12-1-3-19-15(5-12)17-7-14(11-24)8-18(21-17)16-6-13(10-23)2-4-20-16/h1-8,22-24H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPSXOBQDYZYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C2=CC(=CC(=N2)C3=NC=CC(=C3)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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